
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of naphthridine, a heterocyclic aromatic compound, and two pyrrole groups, each protected by a tert-butoxycarbonyl (Boc) group. The ethynyl linkage between the naphthridine and pyrrole groups adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrole Derivative: The pyrrole rings are first synthesized and protected with tert-butoxycarbonyl groups to prevent unwanted reactions during subsequent steps.
Coupling with Naphthridine: The protected pyrrole derivatives are then coupled with a naphthridine core through an ethynyl linkage. This step often requires the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, under inert conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography to remove any impurities and by-products.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure cost-effectiveness and scalability. This might involve:
Optimization of Catalysts: Using more efficient or recyclable catalysts to reduce costs.
Batch vs. Continuous Processing: Evaluating the feasibility of continuous processing methods to increase throughput.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthridine derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine has several applications in scientific research:
Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in biological imaging and diagnostic applications.
Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and medicinal chemistry research.
Material Science: Its structural properties are useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine exerts its effects depends on its application:
Biological Systems: In biological systems, the compound can interact with nucleic acids or proteins, potentially altering their function or structure. The ethynyl linkage and Boc-protected pyrrole groups may facilitate binding to specific molecular targets.
Fluorescent Probes: As a fluorescent probe, the compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and used for imaging purposes.
Comparison with Similar Compounds
Similar Compounds
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-quinoline: Similar in structure but with a quinoline core instead of naphthridine.
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-isoquinoline: Features an isoquinoline core, offering different electronic properties.
Uniqueness
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine is unique due to its naphthridine core, which provides distinct electronic and structural properties compared to quinoline or isoquinoline derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or interactions with biological molecules.
Properties
IUPAC Name |
tert-butyl 2-[2-[7-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]ethynyl]-1,8-naphthyridin-2-yl]ethynyl]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O4/c1-29(2,3)37-27(35)33-19-7-9-24(33)17-15-22-13-11-21-12-14-23(32-26(21)31-22)16-18-25-10-8-20-34(25)28(36)38-30(4,5)6/h7-14,19-20H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZGTSVVWSGVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652476 |
Source


|
| Record name | Di-tert-butyl 2,2'-[1,8-naphthyridine-2,7-diyldi(ethyne-2,1-diyl)]di(1H-pyrrole-1-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467435-77-4 |
Source


|
| Record name | Di-tert-butyl 2,2'-[1,8-naphthyridine-2,7-diyldi(ethyne-2,1-diyl)]di(1H-pyrrole-1-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
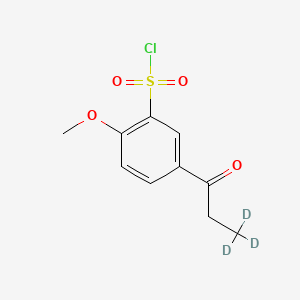


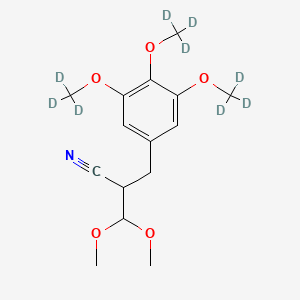
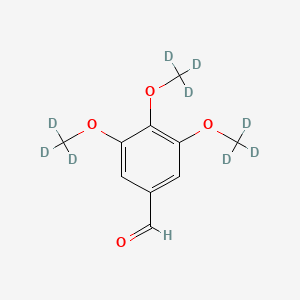



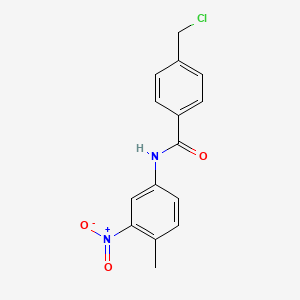

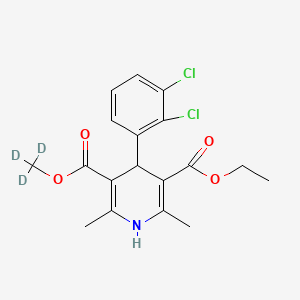
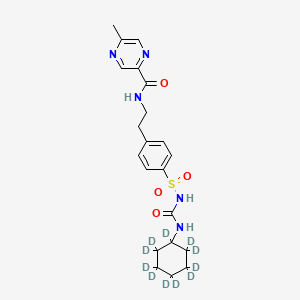
![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)
